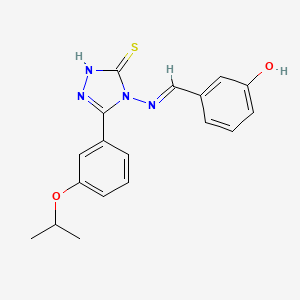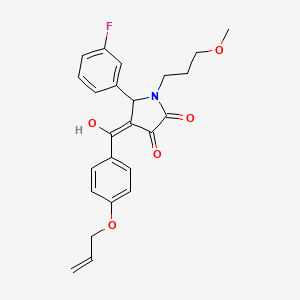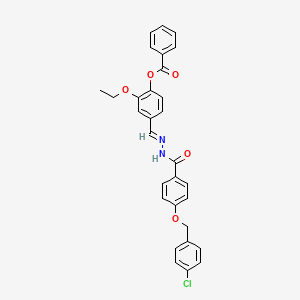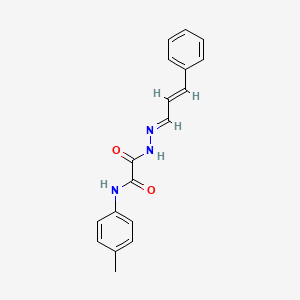
1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- is an organic compound with the molecular formula C11H14N2O It belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms in the ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction can produce 4,5-dihydroimidazole derivatives.
Applications De Recherche Scientifique
1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can act as an enzyme inhibitor or modulator, affecting various biological pathways.
Medicine: It has potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- exerts its effects involves interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- can be compared with other imidazole derivatives, such as:
- 1H-Imidazole, 4,5-dihydro-2-methyl-
- 1-Methyl-4,5-dihydro-1H-imidazole
Uniqueness: The presence of the 4-methoxyphenylmethyl group in 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)- imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from other imidazole derivatives .
This comprehensive overview provides a detailed understanding of 1H-Imidazole, 4,5-dihydro-2-((4-methoxyphenyl)methyl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
71609-39-7 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-9(3-5-10)8-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H,12,13) |
Clé InChI |
WXPYWXPVCYJLOL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)





![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011613.png)
![3-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]propanoic acid](/img/structure/B12011622.png)


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011632.png)
![4-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}benzohydrazide](/img/structure/B12011636.png)

![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12011639.png)
